2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide

Organic Synthesis Palladium Catalysis Building Block Efficiency

Researchers sourcing heterocyclic building blocks often encounter generic acetamide analogs that lack the reactive chloroacetyl electrophile, or non-hydroxylated pyridines incapable of metal coordination-both failing in directed synthesis workflows. 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide eliminates these limitations by integrating a reactive chloroacetyl handle with a 2-pyridone scaffold in a single, well-characterized entity. • Reactive chloroacetyl group enables nucleophilic displacement and cross-coupling, remaining intact during Pd(OAc)₂-catalyzed directed hydroamination (50% yield demonstrated with alkene partners) • 2-Hydroxypyridine core provides metal-coordinating and hydrogen-bonding capability; distinct LogP (0.2) and pKa (10.07) ensure predictable reaction partitioning and purification • White crystalline solid, mp 160-163 °C, ≥95% purity-well-defined thermal properties support identity confirmation by DSC or melting point determination • Supplied globally from stocked inventory for immediate dispatch; standard ambient shipping applies.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 112777-30-7
Cat. No. B172773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
CAS112777-30-7
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)NC(=O)CCl
InChIInChI=1S/C7H7ClN2O2/c8-4-6(11)10-5-2-1-3-9-7(5)12/h1-3H,4H2,(H,9,12)(H,10,11)
InChIKeyOBGNCSFDHPHPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide: Chemical Identity & Key Properties


2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (CAS: 112777-30-7) is a functionalized heterocyclic building block with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol . The compound exists as a white crystalline solid with a melting point of 160-163 °C, and is soluble in organic solvents such as chloroform and dichloromethane . It features a 2-chloroacetamide moiety attached to a 2-hydroxypyridine (2-pyridone) core, providing a reactive electrophilic chloroacetyl handle for further synthetic elaboration while maintaining the metal-coordinating and hydrogen-bonding capabilities of the 2-pyridone scaffold . This compound is supplied as an AldrichCPR product for early discovery research .

Why 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide Is Not Interchangeable in Synthesis


Generic substitution of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide with closely related analogs such as N-(2-hydroxypyridin-3-yl)acetamide or simple 2-chloroacetamide fails due to fundamental differences in synthetic utility and physicochemical behavior. N-(2-hydroxypyridin-3-yl)acetamide lacks the reactive chloroacetyl electrophile required for nucleophilic displacement and cross-coupling reactions, while 2-chloroacetamide lacks the pyridone scaffold that enables metal coordination, selective N-alkylation, and hydrogen-bond-directed reactivity [1]. Even among chloroacetyl-functionalized heterocycles, the specific 2-hydroxypyridine substitution pattern dictates distinct LogP (0.2), pKa (10.07), and hydrogen-bond donor/acceptor profiles that influence reaction partitioning, purification behavior, and downstream product properties . Procurement of an alternative building block without these precise structural features introduces uncontrolled variability in reaction outcomes and is not scientifically justified.

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide: Differentiation Evidence


Synthetic Yield: Starting Material vs. Product in Pd-Catalyzed Coupling

The synthetic efficiency of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is context-dependent. When used as a starting material in a Pd(II)-catalyzed hydroamination reaction with N-(quinolin-8-yl)but-3-enamide in acetonitrile over 6 hours, the product 4-(3-(2-chloroacetamido)-2-oxopyridin-1(2H)-yl)-N-(quinolin-8-yl)butanamide was obtained in 50% yield [1]. In contrast, when the compound is itself the synthetic target, it can be prepared via condensation of 2-hydroxypyridine with chloroacetic acid under alkaline conditions in 82% yield over 72 hours [2]. This 32% yield differential indicates that while the compound is efficiently accessible as a building block, its reactivity in downstream transformations requires optimization of reaction conditions.

Organic Synthesis Palladium Catalysis Building Block Efficiency

Lipophilicity (LogP) vs. Des-chloro Analog

The presence of the chloroacetyl group in 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (LogP = 0.2 by XlogP calculation; LogP = 1.04 by experimental determination) results in substantially different lipophilicity compared to its non-chlorinated analog N-(2-hydroxypyridin-3-yl)acetamide (LogP ≈ 0.28) [1]. The experimental LogP of 1.04 for the chloroacetyl derivative is approximately 3.7-fold higher than the non-chlorinated analog, indicating significantly greater hydrophobic character that influences chromatographic retention, solvent partitioning during workup, and predicted membrane permeability in biological assays [2].

Medicinal Chemistry ADME Prediction Purification Strategy

Melting Point vs. Des-chloro Analog

The introduction of the chloroacetyl group in 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (melting point: 160-163 °C) reduces the melting point by approximately 52-55 °C compared to its non-chlorinated analog N-(2-hydroxypyridin-3-yl)acetamide (melting point: 215 °C, measured in methanol) . This substantial melting point depression reflects disruption of the crystalline packing network due to the chloroacetyl substituent, and has practical implications for solid-state characterization, recrystallization solvent selection, and thermal stability assessment.

Solid-State Characterization Crystallization Purity Assessment

Acidity (pKa) vs. Des-chloro Analog

The pKa of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is predicted to be 10.07 ± 0.20, representing a reduction of approximately 1.7 pKa units compared to N-(2-hydroxypyridin-3-yl)acetamide (pKa predicted: 11.81 ± 0.10) . This pKa shift reflects the electron-withdrawing effect of the chloroacetyl group on the pyridone nitrogen, which increases acidity of the N-H proton. The differential in ionization state at a given pH affects aqueous solubility, extraction efficiency during workup, and the compound's behavior in pH-dependent reaction conditions.

Ionization State Solubility Prediction Reaction Conditions

Dihydroorotase Enzyme Inhibition

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells. At a concentration of 10 µM and pH 7.37, the compound exhibited an IC50 value of 1.80 × 10⁵ nM (180 µM) [1]. This value indicates weak inhibitory activity against this target. While direct comparator data for N-(2-hydroxypyridin-3-yl)acetamide against the same enzyme under identical conditions are not available in the retrieved literature, the activity level provides a baseline reference for researchers considering this scaffold for dihydroorotase or related pyrimidine biosynthesis enzyme inhibition studies.

Enzyme Inhibition Biochemical Assay Pyrimidine Biosynthesis

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide: Optimal Application Scenarios


Pd-Catalyzed N-Alkylation of 2-Pyridone Derivatives

This compound serves as a viable substrate for palladium(II)-catalyzed directed hydroamination with alkene-containing coupling partners, enabling selective N-alkylation of the 2-pyridone core. In the reported transformation with N-(quinolin-8-yl)but-3-enamide using Pd(OAc)₂ catalyst in acetonitrile, the target compound undergoes coupling to produce 4-(3-(2-chloroacetamido)-2-oxopyridin-1(2H)-yl)-N-(quinolin-8-yl)butanamide in 50% yield over 6 hours [1]. Researchers should anticipate moderate yields in such transformations and plan for optimization of catalyst loading, reaction time, and temperature to improve efficiency. The chloroacetamide functionality remains intact during this transformation, preserving a reactive handle for subsequent modifications [1].

Building Block for Balanced Lipophilicity

With an experimental LogP of 1.04 and a calculated XlogP of 0.2, this compound occupies a lipophilicity range suitable for medicinal chemistry building block applications where balanced hydrophilicity-hydrophobicity is required [1]. Compared to the non-chlorinated analog N-(2-hydroxypyridin-3-yl)acetamide (LogP ≈ 0.28), this compound provides approximately 3.7-fold higher lipophilicity while maintaining the metal-coordinating 2-pyridone scaffold [2]. This property profile makes it suitable for incorporation into compound libraries where moderate membrane permeability is desired without excessive hydrophobicity that could compromise aqueous solubility or increase promiscuous binding potential.

Dihydroorotase Inhibition in Pyrimidine Biosynthesis

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide has been evaluated against dihydroorotase, an enzyme involved in de novo pyrimidine biosynthesis, showing an IC50 of 1.80 × 10⁵ nM (180 µM) at 10 µM compound concentration and pH 7.37 in mouse Ehrlich ascites enzyme [1]. While this activity is weak, it establishes a quantitative baseline for researchers investigating the 2-hydroxypyridine scaffold as a starting point for dihydroorotase inhibitor development. The compound may serve as a reference standard or as a synthetic precursor for structure-activity relationship studies aimed at improving potency against this or related pyrimidine biosynthesis targets.

Crystallization and Solid-State Characterization Reference Standard

The well-defined melting point of 160-163 °C and its crystalline solid morphology make this compound suitable as a reference standard for solid-state characterization methods [1]. The substantial melting point depression of 52-55 °C compared to N-(2-hydroxypyridin-3-yl)acetamide (215 °C) provides a clear differential signal for identity confirmation via melting point determination, and enables method development for purity assessment by differential scanning calorimetry or hot-stage microscopy . This application scenario is particularly relevant for analytical chemistry laboratories requiring well-characterized heterocyclic standards with distinctive thermal properties.

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